molecular formula C13H14N2O2S2 B2501104 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 2200959-48-2

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2501104
CAS No.: 2200959-48-2
M. Wt: 294.39
InChI Key: TVTFONOLUAKIDD-UHFFFAOYSA-N
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Description

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole and pyrrolidine intermediates, followed by their coupling with the thiophene moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(furan-2-yl)ethan-1-one
  • 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(pyridin-2-yl)ethan-1-one

Uniqueness

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to its specific combination of thiazole, pyrrolidine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c16-12(8-11-2-1-6-18-11)15-5-3-10(9-15)17-13-14-4-7-19-13/h1-2,4,6-7,10H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTFONOLUAKIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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